3',8-Dihydroxy-4',6,7-trimethoxyisoflavone: A Selective COMT Inhibitor of Microbial Origin
3',8-Dihydroxy-4',6,7-trimethoxyisoflavone: A Selective COMT Inhibitor of Microbial Origin
This is an in-depth technical guide on 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone , a highly specific microbial metabolite with potent enzyme inhibitory properties.
Technical Whitepaper & Experimental Guide
Executive Summary
3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS: 57800-11-0) is a rare isoflavonoid originally isolated from Streptomyces species.[1][2][3][4] Unlike typical plant-derived isoflavones (e.g., genistein, daidzein) which often exhibit broad-spectrum estrogenic or tyrosine kinase inhibitory activity, this compound is characterized by its high specificity as a Catechol-O-methyltransferase (COMT) inhibitor .
Its unique pharmacological profile—specifically its lack of inhibition toward DOPA decarboxylase and absence of hypotensive side effects—distinguishes it from related congeners. This guide details its chemical properties, mechanism of action, therapeutic implications in neurology (specifically Parkinson's disease research), and validated experimental protocols for its study.
Chemical Identity & Properties
This compound belongs to the class of poly-oxygenated isoflavones. Its structural specificity lies in the hydroxylation at the 8-position of the A-ring and the 3'-position of the B-ring, combined with methoxylation at the 4', 6, and 7 positions.
| Property | Detail |
| IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-8-hydroxy-6,7-dimethoxy-4H-chromen-4-one |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| Source | Streptomyces sp.[1][2][3][4][5][6][7][8] (Culture Filtrate) |
| Appearance | Pale yellow needles (crystallized from methanol/acetone) |
| Solubility | Soluble in DMSO, Methanol, Acetone; Poorly soluble in water |
| Key Activity | Selective COMT Inhibition (IC₅₀: 0.2 µg/mL / ~0.58 µM) |
Biological Mechanism of Action[5][9][10]
Selective COMT Inhibition
The primary biological activity of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone is the inhibition of Catechol-O-methyltransferase (COMT).[5] COMT is a critical enzyme in the degradation of catecholamines (dopamine, epinephrine, norepinephrine).
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Mechanism: The compound likely acts as a competitive substrate or tight-binding inhibitor, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of the catechol substrate.
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Selectivity Profile:
Pathway Visualization: Catecholamine Metabolism
The diagram below illustrates the specific intervention point of the compound within the dopamine degradation pathway.
Figure 1: Mechanism of Action.[9] The compound selectively inhibits COMT, preventing the conversion of Dopamine to inactive 3-Methoxytyramine, thereby preserving dopamine levels.
Therapeutic Implications
Parkinson's Disease (PD)
In PD therapy, Levodopa is the gold standard. However, peripheral COMT metabolizes Levodopa before it crosses the blood-brain barrier.
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Role: By inhibiting COMT, this isoflavone extends the plasma half-life of Levodopa, allowing more to reach the brain.
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Advantage: Unlike non-selective inhibitors that may affect blood pressure or other catecholamine pathways (e.g., DOPA decarboxylase), the high specificity of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone suggests a potentially cleaner side-effect profile.
Neurological Research
The compound serves as a valuable chemical probe for dissecting the roles of COMT in prefrontal cortex function, affecting working memory and emotional processing, without the confounding effects of hypotension.
Experimental Protocols
Protocol: Isolation from Streptomyces Culture
Objective: To isolate high-purity 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone from fermentation broth.
Reagents:
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Streptomyces sp.[2][3][4][5][6][7][8] culture broth (e.g., strain producing anti-COMT factors).[5]
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Ethyl Acetate (EtOAc).
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Silica Gel (60 mesh).
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Solvents: Benzene, Acetone, Methanol.
Workflow:
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Filtration: Filter the fermentation broth (e.g., 10 L) to remove mycelium. Adjust filtrate to pH 2.0 with HCl.
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Extraction: Extract the filtrate with an equal volume of Ethyl Acetate (x2).
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Concentration: Evaporate the EtOAc layer in vacuo to yield a crude oily residue.
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Silica Gel Chromatography:
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Load residue onto a Silica Gel column.
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Elution Gradient: Benzene → Benzene:Acetone (gradient 10:1 to 1:1).
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Collect fractions. The target isoflavone typically elutes in mid-polarity fractions.
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Crystallization: Re-dissolve active fractions in hot Methanol or Acetone. Allow to cool slowly to 4°C.
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Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (m/z 344).
Protocol: In Vitro COMT Inhibition Assay
Objective: To determine the IC₅₀ of the compound against COMT.
Reagents:
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Enzyme Source: Rat liver homogenate (supernatant after 20,000g centrifugation) or recombinant human COMT.
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Substrate: Epinephrine or Dopamine (1 mM).
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Methyl Donor: S-Adenosyl-L-[methyl-¹⁴C]methionine (SAM).
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Buffer: Phosphate buffer (0.1 M, pH 7.8) containing MgCl₂ (5 mM).
Procedure:
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Preparation: In microcentrifuge tubes, mix:
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100 µL Buffer (with MgCl₂).
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50 µL Enzyme solution.
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10 µL Test Compound (dissolved in DMSO, various concentrations).
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Pre-incubate for 5 minutes at 37°C.
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Initiation: Add 20 µL Substrate (Epinephrine) and 20 µL ¹⁴C-SAM.
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Incubation: Incubate at 37°C for 20 minutes.
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Termination: Stop reaction by adding 200 µL 1M HCl.
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Extraction: Add 1 mL Toluene:Isoamyl alcohol (7:3) to extract the methylated product (Metanephrine). Vortex vigorously.
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Quantification: Centrifuge to separate phases. Transfer organic phase to a scintillation vial and measure radioactivity (CPM).
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Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Data Summary: Comparative Activity
The following table contrasts 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (Compound III) with related isoflavones isolated from the same Streptomyces source.
| Compound | COMT Inhibition (IC₅₀) | DOPA Decarboxylase Inhibition | Hypotensive Action (Rat) |
| 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone | 0.2 µg/mL | None | None |
| 3',5,7-Trihydroxy-4',6-dimethoxyisoflavone | Active | Active | Present |
| 3',5,7-Trihydroxy-4',8-dimethoxyisoflavone | Active | Active | Present |
Note: The absence of DOPA decarboxylase inhibition and hypotensive effects highlights the target compound's superior selectivity for COMT-targeted applications.
References
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Chimura, H., Sawa, T., Kumada, Y., Naganawa, H., & Matsuzaki, M. (1975). New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces.[2][5][6] The Journal of Antibiotics, 28(9), 619–626.[2][6]
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Jatana, N., et al. (2013). Inhibitors of catechol-O-methyltransferase in the treatment of neurological disorders. Central Nervous System Agents in Medicinal Chemistry, 13(3), 166-194.
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PubChem Compound Summary. 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CID 3044875).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KNApSAcK Metabolite Information - streptomyces [knapsackfamily.com]
- 8. researchgate.net [researchgate.net]
- 9. CA1341077C - Luminide and macroluminide class of pharmaceuticals - Google Patents [patents.google.com]
